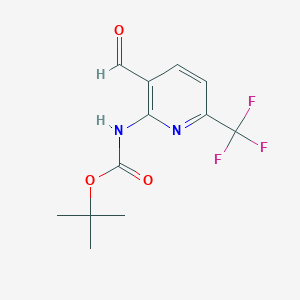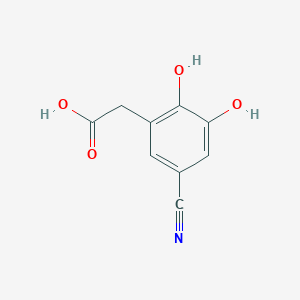
2-(5-Cyano-2,3-dihydroxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Cyano-2,3-dihydroxyphenyl)acetic acid is an organic compound with a unique structure that includes both cyano and dihydroxy functional groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyano-2,3-dihydroxyphenyl)acetic acid typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
化学反応の分析
Types of Reactions
2-(5-Cyano-2,3-dihydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
科学的研究の応用
2-(5-Cyano-2,3-dihydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(5-Cyano-2,3-dihydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The dihydroxy groups can participate in hydrogen bonding and redox reactions, while the cyano group can interact with nucleophiles. These interactions can modulate biological pathways and lead to various effects, such as antimicrobial or anticancer activities .
類似化合物との比較
Similar Compounds
2,5-Dihydroxyphenylacetic acid: Lacks the cyano group but has similar dihydroxy functionality.
2-Cyano-3,4-dihydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an acetic acid group.
Uniqueness
2-(5-Cyano-2,3-dihydroxyphenyl)acetic acid is unique due to the presence of both cyano and dihydroxy groups on the phenyl ring. This combination of functional groups provides distinct chemical reactivity and potential biological activities that are not observed in similar compounds .
特性
分子式 |
C9H7NO4 |
|---|---|
分子量 |
193.16 g/mol |
IUPAC名 |
2-(5-cyano-2,3-dihydroxyphenyl)acetic acid |
InChI |
InChI=1S/C9H7NO4/c10-4-5-1-6(3-8(12)13)9(14)7(11)2-5/h1-2,11,14H,3H2,(H,12,13) |
InChIキー |
HXAIIOAZQCJJGU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1CC(=O)O)O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


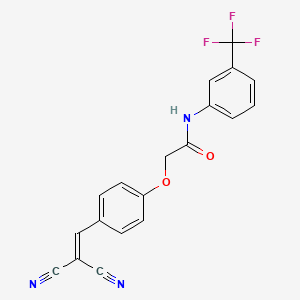

![2-Methyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B15227881.png)

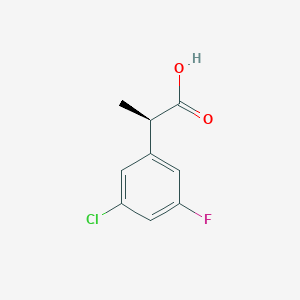

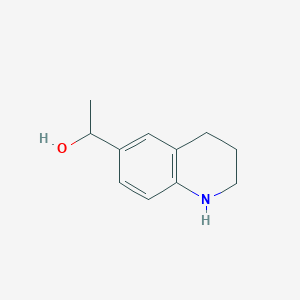
![5-Ethynyl-2-azabicyclo[4.1.0]heptane](/img/structure/B15227906.png)
![Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile](/img/structure/B15227908.png)
![N-Benzyl-4-nitro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B15227912.png)



